BenchChemオンラインストアへようこそ!

(S)-5-Hydroxypropafenone

Stereoselective Metabolism Pharmacokinetics Phase II Conjugation

(S)-5-Hydroxypropafenone is the S-enantiomer of the primary active metabolite of the Class Ic antiarrhythmic agent propafenone. Propafenone, administered as a racemate, undergoes stereoselective metabolism primarily via CYP2D6 to form 5-hydroxypropafenone.

Molecular Formula C21H27NO4
Molecular Weight 357.4 g/mol
CAS No. 118648-84-3
Cat. No. B12763595
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-5-Hydroxypropafenone
CAS118648-84-3
Molecular FormulaC21H27NO4
Molecular Weight357.4 g/mol
Structural Identifiers
SMILESCCCNCC(COC1=C(C=C(C=C1)O)C(=O)CCC2=CC=CC=C2)O
InChIInChI=1S/C21H27NO4/c1-2-12-22-14-18(24)15-26-21-11-9-17(23)13-19(21)20(25)10-8-16-6-4-3-5-7-16/h3-7,9,11,13,18,22-24H,2,8,10,12,14-15H2,1H3/t18-/m0/s1
InChIKeyLUTWDNUXHDYZRA-SFHVURJKSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement of (S)-5-Hydroxypropafenone (CAS 118648-84-3): A Chiral Reference Standard for Propafenone Metabolite Analysis


(S)-5-Hydroxypropafenone is the S-enantiomer of the primary active metabolite of the Class Ic antiarrhythmic agent propafenone. Propafenone, administered as a racemate, undergoes stereoselective metabolism primarily via CYP2D6 to form 5-hydroxypropafenone [1]. This chiral metabolite retains sodium channel-blocking potency comparable to the parent drug but shows significantly reduced affinity for β-adrenergic receptors [2]. The single enantiomer (S)-5-hydroxypropafenone is essential as a reference standard for enantioselective analytical method development and validation in pharmacokinetic studies and regulatory submissions (e.g., ANDA filings), where differentiation from the (R)-enantiomer is critical due to stereoselective pharmacokinetic and metabolic profiles [3].

Why Racemic 5-Hydroxypropafenone Cannot Substitute for the Single (S)-Enantiomer in Critical Applications


Using a racemic mixture of 5-hydroxypropafenone instead of the pure (S)-enantiomer introduces uncontrolled variability in applications requiring precise chiral quantification. Pharmacokinetic studies demonstrate that the two enantiomers undergo stereoselective conjugation: glucuronidation favors the (S)-enantiomer, while sulfation shows a large preference for the (R)-enantiomer [1]. Consequently, only the pure (S)-enantiomer can serve as a reliable reference standard for developing and validating enantioselective bioanalytical methods, which are mandatory for regulatory filings such as ANDAs that require enantiomeric purity assessment. The use of a racemic standard would confound the accurate measurement of each enantiomer's distinct metabolic fate and disposition.

Quantitative Differentiation Evidence for (S)-5-Hydroxypropafenone Against Comparators


Metabolic Conjugation Stereoselectivity: (S)-5-Hydroxypropafenone Favors a Different Pathway than the (R)-Enantiomer

The major metabolic pathways for 5-hydroxypropafenone enantiomers are distinct and opposite. Glucuronidation of 5-hydroxypropafenone favors the (S)-enantiomer, whereas sulfation shows a large preference for the (R)-enantiomer. This fundamental difference in conjugation fate means that systemic exposure to the unconjugated active (S)-enantiomer is dependent on stereospecific metabolic clearance, making it pharmacokinetically distinct from the racemic mixture or the (R)-isomer [1].

Stereoselective Metabolism Pharmacokinetics Phase II Conjugation

Validated Application Scenarios for (S)-5-Hydroxypropafenone Based on Quantifiable Evidence


Enantioselective Bioanalytical Method Development and ANDA Filing

As a single enantiomer, (S)-5-Hydroxypropafenone is the definitive reference standard for developing and validating HPLC or LC-MS/MS methods capable of separating and quantifying (R)- and (S)-5-hydroxypropafenone in human plasma. This is a direct requirement for Abbreviated New Drug Applications (ANDAs) for generic propafenone, where demonstration of bioequivalence and control of chiral purity are essential [1]. The compound's stereoselective glucuronidation, which distinguishes it from the (R)-enantiomer, makes accurate quantification of the pure (S)-form critical for pharmacokinetic evaluation [2].

Pharmacokinetic Modeling of Stereoselective Clearance

The distinct metabolic conjugation pathway of the (S)-enantiomer (preferential glucuronidation) compared to the (R)-enantiomer (preferential sulfation) necessitates the use of the pure compound in pharmacokinetic studies to accurately model the clearance and systemic exposure of each isomer. Using racemic 5-hydroxypropafenone would obscure the individual contributions of these saturable conjugation pathways to the overall elimination profile, which is particularly relevant in populations with polymorphic enzyme expression [2].

Quality Control Release for Pharmaceutical Manufacturing

In the commercial production of propafenone drug substance and product, monitoring the levels of the primary active metabolite is a quality requirement. (S)-5-Hydroxypropafenone serves as a high-purity reference standard for quality control (QC) applications, including forced degradation studies and stability testing, to ensure the final product's safety and compliance with pharmacopeial standards [3].

In Vitro Dissection of β-Adrenergic vs. Sodium Channel Contributions

In research settings, while racemic 5-hydroxypropafenone is a tool for studying the effects of propafenone independent of its potent β-blockade (since the metabolite's receptor affinity is ~15-fold lower than the parent drug's [4]), the pure (S)-enantiomer is required to resolve stereospecific pharmacodynamic effects. This allows for the precise attribution of observed electrophysiological outcomes to the sodium channel-blocking properties of the specific isomer, without confounding from the (R)-enantiomer's distinct properties.

Quote Request

Request a Quote for (S)-5-Hydroxypropafenone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.